daldinone D
CAS No.:
Cat. No.: VC1910170
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O5 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | (2R,11S,12S,15S)-2,7,17-trihydroxy-15-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaen-9-one |
| Standard InChI | InChI=1S/C21H20O5/c1-26-17-8-5-10-13-9-16(24)19-11(3-2-4-14(19)22)21(13,25)12-6-7-15(23)20(17)18(10)12/h2-4,6-7,10,13,17,22-23,25H,5,8-9H2,1H3/t10-,13-,17-,21-/m0/s1 |
| Standard InChI Key | KILVFQPOBUNVMF-PQYYAGPLSA-N |
| Isomeric SMILES | CO[C@H]1CC[C@H]2[C@@H]3CC(=O)C4=C([C@@]3(C5=C2C1=C(C=C5)O)O)C=CC=C4O |
| Canonical SMILES | COC1CCC2C3CC(=O)C4=C(C3(C5=C2C1=C(C=C5)O)O)C=CC=C4O |
Introduction
Chemical Properties of Daldinone D
Structure and Molecular Characteristics
Daldinone D is characterized by its pentacyclic benzo[j]fluoranthene skeleton with specific hydroxyl and methoxy substituents. The compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | (2R,11S,12S,15S)-2,7,17-trihydroxy-15-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaen-9-one |
| CAS Number | Not definitively assigned in available literature |
The structure of daldinone D features a complex pentacyclic framework with three hydroxyl groups at positions 2, 7, and 17, along with a methoxy group at position 15 and a ketone functionality at position 9 .
Physical and Chemical Properties
Based on computational predictions and experimental observations, daldinone D exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| LogP | 2.926 |
| LogD | 2.576 |
| LogS | -4.251 |
| Topological Polar Surface Area (TPSA) | 86.99 Ų |
| Number of Rotatable Bonds | 1 |
| Number of H-Bond Acceptors | 5 |
| Number of H-Bond Donors | 3 |
| Quantitative Estimation of Drug-likeness (QED) | 0.734 |
| Synthetic Accessibility Score | 4.322 |
| Fraction of sp³ hybridized carbons (Fsp³) | 0.381 |
These properties indicate that daldinone D possesses moderate lipophilicity and water solubility, with a balanced profile of hydrogen bond donors and acceptors .
Spectroscopic Data and Structure Elucidation
The structure of daldinone D was established through comprehensive spectroscopic analyses, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallographic analysis
The absolute configuration of daldinone D was unambiguously determined through a combination of circular dichroism (CD) spectroscopy and application of the exciton chirality rule . These analyses confirmed the stereochemical arrangement at positions 2R, 11S, 12S, and 15S in the pentacyclic scaffold.
Natural Sources and Isolation
Fungal Origins
Daldinone D has been identified in several fungal species, with the primary sources being:
These fungi typically grow as endophytes within the tissues of various plant species and produce daldinone D as part of their secondary metabolite profile.
Isolation and Purification Methods
The isolation of daldinone D from fungal cultures typically follows a multi-step process:
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Cultivation of the fungal strain on appropriate growth media
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Extraction of the fungal culture with organic solvents (commonly CHCl₃/MeOH mixtures)
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Fractionation using silica gel column chromatography
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Further purification through preparative HPLC or Sephadex LH-20 chromatography
As described in the literature, daldinone D was isolated alongside daldinone C from the CHCl₃/MeOH (1:1) extract of a solid culture of Hypoxylon truncatum IFB-18 . The compounds were purified through successive chromatographic steps, with structural confirmation by spectroscopic analyses.
Biological Activities
Cytotoxicity Studies
One of the most significant biological activities reported for daldinone D is its cytotoxicity against cancer cell lines. The compound has demonstrated notable cytotoxic effects in several studies:
| Parameter | Predicted Value |
|---|---|
| Human Intestinal Absorption | 0.139 |
| Blood-Brain Barrier Penetration | 0.648 |
| Plasma Protein Binding | 86.85% |
| Volume of Distribution | 1.069 |
| CYP3A4 Substrate Likelihood | 0.797 |
| Hepatotoxicity Probability | 0.291 |
| AMES Toxicity | 0.81 |
These predictions provide valuable insights for future investigations into the pharmacological potential of daldinone D .
Structure-Activity Relationships
Comparison with Other Daldinones
The daldinone family comprises several structurally related compounds that share the benzo[j]fluoranthene core but differ in their substitution patterns and stereochemistry. A comparison of daldinone D with other members of this family reveals important structure-activity relationships:
The structural variations among daldinones likely contribute to their differing biological activities, suggesting that certain structural features may be optimized for enhanced bioactivity.
Research Applications and Future Perspectives
Future Research Directions
Several promising avenues for future research on daldinone D include:
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Detailed mechanistic studies to elucidate its mode of action in cancer cells
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Structure-activity relationship studies through semi-synthetic modifications
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Investigation of potential synergistic effects with established anticancer agents
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Exploration of improved isolation methods or synthetic routes to enhance availability
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Evaluation of activity against a broader spectrum of biological targets
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